molecular formula C21H22FN5O3S B6133909 7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide

7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide

Cat. No.: B6133909
M. Wt: 443.5 g/mol
InChI Key: PKQWMJFAQJVJHL-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide is a complex organic compound that features a quinoline core structure. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a thiazole ring, piperazine moiety, and fluorine atom, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring and piperazine moiety. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Attachment of the Piperazine Moiety: This step typically involves the nucleophilic substitution of a halogenated quinoline derivative with piperazine, followed by acetylation to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes, viral proteins, or cancer cell receptors, leading to inhibition of their function.

    Pathways Involved: It can interfere with DNA replication, protein synthesis, or cell signaling pathways, ultimately leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based anticancer agent.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

Uniqueness

7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S/c1-3-25-12-15(20(30)24-21-23-4-9-31-21)19(29)14-10-16(22)18(11-17(14)25)27-7-5-26(6-8-27)13(2)28/h4,9-12H,3,5-8H2,1-2H3,(H,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQWMJFAQJVJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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